
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- is a complex organic compound characterized by the presence of a phenol group substituted with a nitro group and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce the nitro group, followed by the alkylation of the phenol derivative with a morpholine-containing reagent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to quinone derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, quinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(di-4-morpholinylmethyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Phenol, 4-nitro-: Lacks the morpholine moiety, affecting its solubility and interaction with biological targets.
Uniqueness
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- is unique due to the combination of the nitro group and the morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
165402-16-4 |
|---|---|
Molekularformel |
C15H21N3O5 |
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
2-(dimorpholin-4-ylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C15H21N3O5/c19-14-2-1-12(18(20)21)11-13(14)15(16-3-7-22-8-4-16)17-5-9-23-10-6-17/h1-2,11,15,19H,3-10H2 |
InChI-Schlüssel |
MDJXYRSEWSVFDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C2=C(C=CC(=C2)[N+](=O)[O-])O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



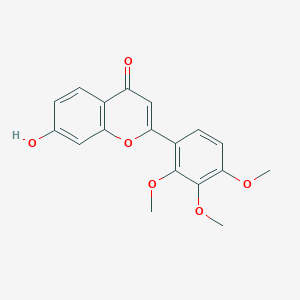
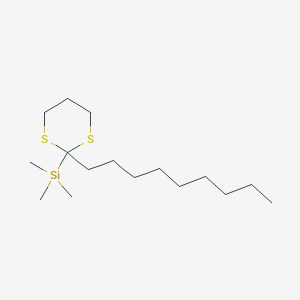
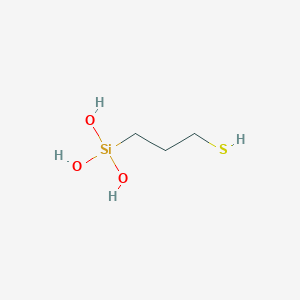

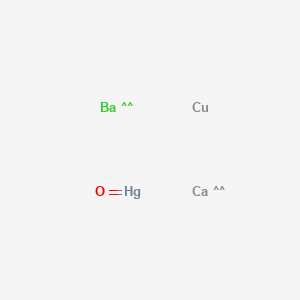
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
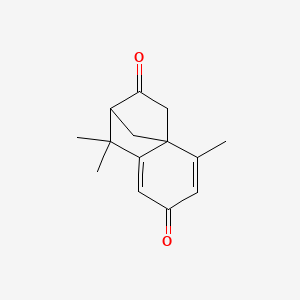
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
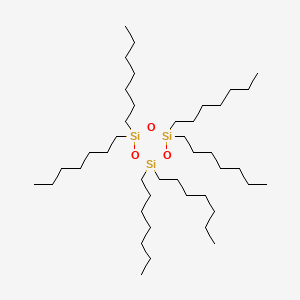
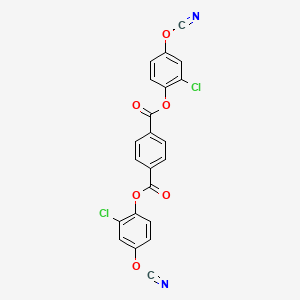
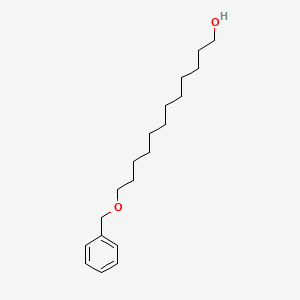

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
